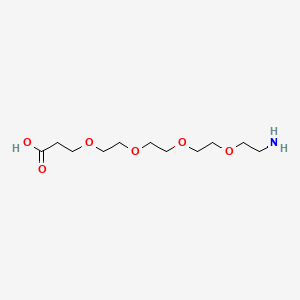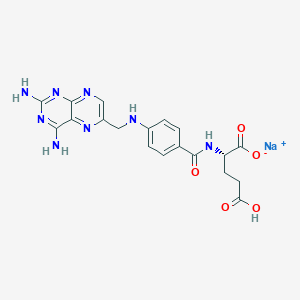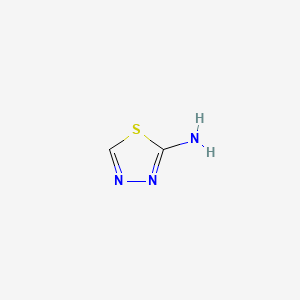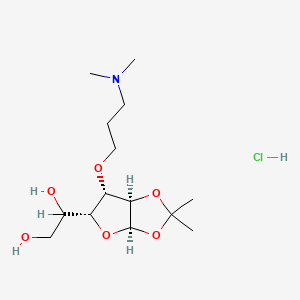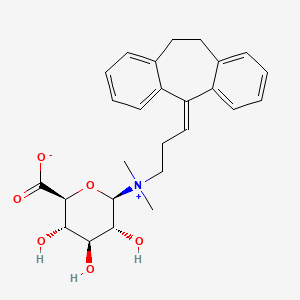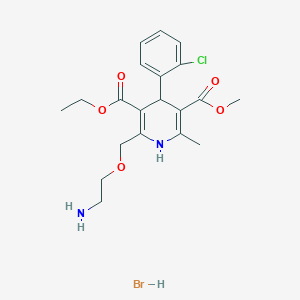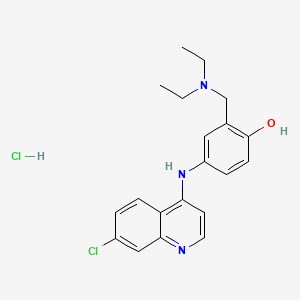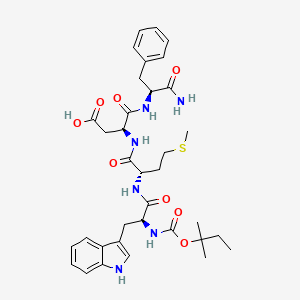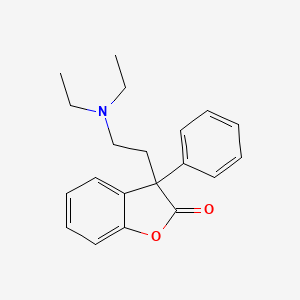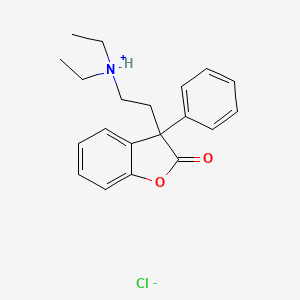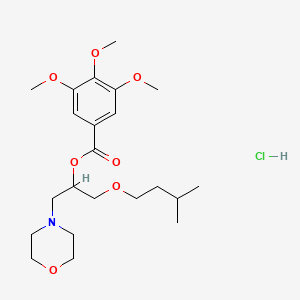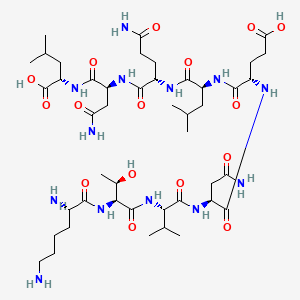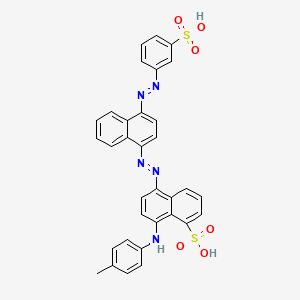
Acid Blue 120 parent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Blue 120 parent is a dye.
Aplicaciones Científicas De Investigación
1. Electrochemical Analysis
Research by Ma (2009) explored the electrochemical behavior of Acid Blue 120 using cyclic voltammetry and square wave voltammetry. The study found two irreversible oxidative peaks and determined that the electrode processes were adsorption-controlled. This technique was successfully applied to determine dye uptake in the dyeing of silk, providing an effective method for monitoring and optimizing dyeing processes with Acid Blue 120 (Ma, 2009).
2. Photocatalytic Degradation
Tang and An (1995) conducted a study on the photocatalytic oxidation kinetics of Acid Blue 120, among other dyes, in aqueous solutions using a TiO2/UV slurry reactor. They found that the oxidation kinetics of the dye followed the Langmuir-Hinshelwood kinetic model at different pH values, indicating its effective degradation in the presence of a photocatalyst (Tang & An, 1995).
3. Adsorption and Removal Studies
Hoda, Bayram, and Ayranci (2006) investigated the removal of Acid Blue 120 from aqueous solutions using activated carbon cloth (ACC). Their study emphasized the kinetics and equilibrium of the adsorption process, providing valuable insights into the efficiency of ACC for removing such dyes from water (Hoda, Bayram, & Ayranci, 2006).
4. Supramolecular Systems Study
Guo et al. (2006) developed a rapid, sensitive, and accurate electroanalytical method for Acid Blue 120 using polarography. They explored the supramolecular system of Acid Blue 120 with cyclodextrins, revealing valuable information for the application of Acid Blue 120 in industrial wastewater treatment (Guo et al., 2006).
Propiedades
Número CAS |
25305-91-3 |
|---|---|
Nombre del producto |
Acid Blue 120 parent |
Fórmula molecular |
C33H25N5O6S2 |
Peso molecular |
651.7 g/mol |
Nombre IUPAC |
8-(4-methylanilino)-5-[[4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C33H25N5O6S2/c1-21-12-14-22(15-13-21)34-31-19-18-30(27-10-5-11-32(33(27)31)46(42,43)44)38-37-29-17-16-28(25-8-2-3-9-26(25)29)36-35-23-6-4-7-24(20-23)45(39,40)41/h2-20,34H,1H3,(H,39,40,41)(H,42,43,44) |
Clave InChI |
JLGHRHTZYNYXMD-JKWOPUAESA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Apariencia |
Solid powder |
Otros números CAS |
25305-91-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acid Blue 120 parent; Sulfone cyanine; J269.396H; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



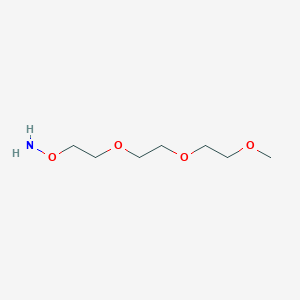
![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)
